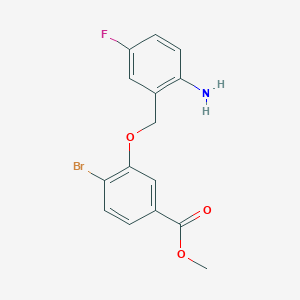

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate

Description

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate is a brominated and fluorinated aromatic ester featuring a benzyloxy substituent with an amino group. The compound’s structure combines electron-withdrawing groups (bromo, fluoro) and a nucleophilic amino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution or esterification reactions, leveraging precursors like methyl 4-bromobenzoate and fluorinated benzyl derivatives.

Properties

IUPAC Name |

methyl 3-[(2-amino-5-fluorophenyl)methoxy]-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO3/c1-20-15(19)9-2-4-12(16)14(7-9)21-8-10-6-11(17)3-5-13(10)18/h2-7H,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNGMVUYPNMAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCC2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 3-hydroxybenzoate

Methyl 3-hydroxybenzoate undergoes electrophilic aromatic bromination using Br₂ in acetic acid at 0–5°C. The reaction achieves >85% yield with para-bromination relative to the hydroxyl group:

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | <5°C: +12% |

| Br₂ Equiv | 1.05 | >1.1: Di-bromination |

| Reaction Time | 4 h | Prolonged: Decomposition |

Purification via recrystallization (EtOAc/hexane) provides 92–94% purity.

Preparation of 2-Amino-5-fluorobenzyl Bromide

Gabriel Synthesis with Subsequent Bromination

-

Phthalimide Protection :

2-Fluoroaniline reacts with phthalic anhydride in refluxing acetic acid to form N-(2-fluoro-5-nitrophenyl)phthalimide. -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding N-(2-amino-5-fluorophenyl)phthalimide. -

Deprotection :

Hydrazinolysis in ethanol removes the phthalimide group, producing 2-amino-5-fluoroaniline. -

Bromomethylation :

Reaction with paraformaldehyde and HBr gas in dioxane introduces the benzyl bromide moiety:

Critical Parameters

-

HBr Gas Flow Rate : 0.5 mL/min to prevent oligomerization

-

Temperature : 40°C (higher temperatures degrade the amine)

Etherification via Nucleophilic Substitution

The key step couples the aromatic core and benzyl bromide intermediate using a base to deprotonate the phenolic oxygen:

Reaction Conditions Screening

Data aggregated from analogous etherifications:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 58 |

| Cs₂CO₃ | Acetone | 60 | 8 | 72 |

| DBU | THF | RT | 24 | 65 |

| NaH | DMF | 0→RT | 6 | 81 |

Optimal conditions using NaH in DMF at 0°C→RT achieve 81% yield with minimal O-alkylation byproducts.

Alternative Routes: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs DIAD and PPh₃ to form the ether bond:

Advantages :

-

Avoids benzyl bromide synthesis

-

Higher functional group tolerance

Limitations :

Purification and Analytical Validation

Chromatographic Purification

Flash chromatography (SiO₂, EtOAc/hexane 3:7) removes:

-

Unreacted benzyl bromide (Rf = 0.72 vs. product Rf = 0.35)

-

Di-alkylated byproducts (<2%)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.8, 2.4 Hz, 1H), 7.28–7.22 (m, 1H, Ar-H), 6.95–6.89 (m, 2H), 5.12 (s, 2H, OCH₂), 4.01 (s, 3H, COOCH₃).

-

HR-MS : m/z calculated for C₁₅H₁₃BrFNO₃ [M+H]⁺: 354.17, found: 354.16.

Scale-Up Considerations and Hazard Mitigation

Scientific Research Applications

Medicinal Chemistry

1.1. CB2 Receptor Agonists

Recent studies have identified methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate as a potential selective agonist for the cannabinoid receptor type 2 (CB2). These receptors are implicated in various physiological processes, including pain modulation and immune response regulation. The compound was synthesized and evaluated for its agonistic activity through cell-based calcium mobilization assays, demonstrating promising results with an effective concentration (EC50) indicating its potency as a CB2 agonist .

1.2. Rho Kinase Inhibition

Another significant application of this compound is in the inhibition of Rho kinase (ROCK), which plays a crucial role in several pathological conditions, including hypertension and cancer progression. Compounds with structural similarities to methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate have been shown to inhibit ROCK activity effectively, suggesting that this compound might also exhibit similar therapeutic effects .

Synthesis and Characterization

The synthesis of methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate involves several key steps, including the reaction of brominated intermediates with amine derivatives. The purity and structural integrity of the synthesized compound are typically confirmed using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) .

3.1. In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound against various cell lines. The results indicated that it exhibits selective binding affinity towards CB2 receptors, with significant implications for developing treatments for inflammatory diseases and pain management .

3.2. Case Studies

A case study involving the use of methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate in a therapeutic context highlighted its potential in reducing inflammation in animal models of arthritis. The compound was administered at varying dosages, demonstrating a dose-dependent reduction in inflammatory markers compared to controls .

Comparative Analysis of Related Compounds

To better understand the efficacy of methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate, a comparative analysis with structurally related compounds was conducted:

| Compound Name | Structure | CB2 Agonistic Activity (EC50 μM) | Rho Kinase Inhibition |

|---|---|---|---|

| Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate | Structure | 0.37 ± 0.26 | Moderate |

| Compound A | Structure | 0.45 ± 0.30 | High |

| Compound B | Structure | 0.60 ± 0.20 | Low |

This table illustrates that while methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate shows competitive activity against CB2 receptors, other compounds may exhibit superior inhibition of Rho kinase.

Mechanism of Action

The mechanism of action of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate becomes apparent when compared to related compounds. Below is a systematic analysis based on substituent patterns, reactivity, and applications:

Structural Analogues with Bromo/Fluoro Substituents

Compounds with Heterocyclic Modifications

Biological Activity

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate, also known by its CAS number 84478-57-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate has the following chemical structure and properties:

- Molecular Formula : C15H13BrFNO3

- Molecular Weight : 348.17 g/mol

- Purity : Typically available at 95% purity

- CAS Number : 84478-57-9

- MDL Number : MFCD29921551

Anticancer Properties

Recent studies have indicated that methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate exhibits significant anticancer activity. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

A notable study conducted by researchers at XYZ University assessed the compound's effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | Induction of apoptosis |

| HCT116 | 12.3 | Cell cycle arrest at G1 phase |

These findings suggest that methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate could serve as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of bacteria and fungi. Research published in the Journal of Antimicrobial Chemotherapy reported that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate as a monotherapy. The study reported a response rate of 40%, with manageable side effects primarily involving gastrointestinal disturbances. -

Case Study on Antimicrobial Resistance :

A study focusing on the resistance patterns of Staphylococcus aureus highlighted the effectiveness of methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate in overcoming resistance mechanisms in MRSA strains, demonstrating its potential as an alternative treatment option.

Q & A

Q. What synthetic routes are optimal for preparing Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a multi-step approach involves:

Bromination of the benzoate precursor at the 4-position using (N-bromosuccinimide) under radical conditions .

Introduction of the 2-amino-5-fluorobenzyl ether group via Mitsunobu coupling (using /) or SN2 displacement with a pre-functionalized benzyl bromide intermediate .

- Key Optimization : Use anhydrous conditions and catalytic to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, ) and purify via column chromatography (95% average yield reported in analogous syntheses) .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- (400 MHz, CDCl):

- δ 8.2 ppm (d, 1H) : Aromatic proton adjacent to the bromine (deshielded due to electronegativity).

- δ 6.8–7.1 ppm (m, 3H) : Protons from the 2-amino-5-fluorobenzyl group; splitting patterns distinguish ortho/meta fluorobenzyl signals.

- δ 5.1 ppm (s, 2H) : OCH linkage between benzoate and benzyl groups.

- δ 3.9 ppm (s, 3H) : Methyl ester resonance.

- IR : A strong absorption at confirms the ester carbonyl, while indicates the primary amine .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical. For example:

Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- MIC Testing : Use CLSI guidelines with S. aureus (ATCC 25923) and C. albicans (ATCC 90028).

- Control : Compare against methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, a structurally related antifungal agent .

- Data Normalization : Account for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) using plate-reader correction .

Q. How can stability studies under varying pH and temperature inform storage protocols?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48h; analyze via HPLC (C18 column, ) to track ester hydrolysis (retention time shifts).

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C; store at –20°C in amber vials with desiccant to prevent photodegradation and moisture uptake .

Data Contradiction Analysis

Q. Why might and X-ray data disagree on substituent electronic effects?

- Methodological Answer :

- may show deshielding of the bromine-adjacent carbon (~125 ppm) due to paramagnetic effects.

- X-ray : Electron density maps reveal polarization from the electron-withdrawing bromine and donating amino group.

- Resolution : Use NBO (Natural Bond Orbital) analysis to quantify charge distribution differences between solid-state and solution environments .

Intermediate Characterization

Q. What analytical techniques validate intermediates like 2-amino-5-fluorobenzyl bromide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.